N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Description
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a sulfone-containing heterocyclic compound characterized by a 2,3-dihydrothiophene ring with 1,1-dioxo (sulfone) groups and a 4-ethoxyphenyl substituent on the amine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-2-16-12-5-3-10(4-6-12)13-11-7-8-17(14,15)9-11/h3-8,11,13H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRPRTLRGCCUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 4-ethoxyaniline with a suitable thiophene precursor under controlled conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the formation of the desired product . The reaction is carried out in a solvent such as acetonitrile at a specific temperature to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include dearylated thiophenes, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is primarily investigated for its potential as a therapeutic agent. The following applications have been noted:
- Antimicrobial Activity : Studies have indicated that compounds with thiophene rings exhibit significant antimicrobial properties. The presence of the ethoxy group may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Research into similar thiophene derivatives has shown promise in inhibiting cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness against various cancer types.
The compound's mechanism of action is believed to involve interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : Thiophene derivatives often act as enzyme inhibitors, which can be crucial in developing drugs targeting metabolic pathways involved in diseases such as cancer and infections.
- Receptor Modulation : There is potential for this compound to modulate receptor activity, influencing signaling pathways critical for cellular functions.
Industrial Applications
In addition to its medicinal properties, this compound can be utilized in the following ways:
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in developing pharmaceutical intermediates.
- Material Science : Its unique chemical properties may allow for applications in creating advanced materials with specific functionalities, such as polymers or coatings with enhanced durability or chemical resistance.
Case Studies and Research Findings
Research studies focusing on thiophene derivatives have provided insights into the efficacy of compounds similar to this compound:
- Anticancer Study : A study demonstrated that thiophene derivatives could inhibit the growth of breast cancer cells through apoptosis induction mechanisms. The structural variations influenced their potency.
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. The introduction of different substituents significantly affected their antibacterial activity.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine with three closely related derivatives, highlighting molecular properties and substituent effects:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Br, Cl): The bromo and chloro analogs exhibit higher molecular weights due to halogen substitution. These groups may enhance stability and influence reactivity in synthetic pathways. N,N-Dimethyl Derivative: The absence of an aryl group reduces molecular weight significantly, while the dimethylamine moiety increases hydrophobicity, as reflected in its density (1.24 g/cm³) .
- Synthetic Relevance: The chloro analog (CAS 321977-85-9) is commercially available at 97% purity, suggesting its utility as a precursor or intermediate in medicinal chemistry .
Biological Activity
N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound has the chemical formula and is classified as an organosulfur heterocyclic compound. Its structure includes a thiophene ring that is essential for its biological activity. The compound is characterized by the presence of a dioxo group and an ethoxyphenyl moiety, which contribute to its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the oxidation of thiophene derivatives using oxidizing agents like hydrogen peroxide or peracids. The reaction conditions are crucial for achieving high yields and purity .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with significant inhibition observed at concentrations as low as 20 µg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against lung cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . The compound's ability to inhibit cell proliferation was quantified using IC50 values derived from dose-response curves.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been studied as a potential G protein-gated inwardly rectifying potassium (GIRK) channel activator, which may play a role in cellular signaling pathways related to cell survival and apoptosis .
Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound revealed that it inhibited the growth of several bacterial strains. The study utilized a high-throughput screening method to assess the compound's activity against Mycobacterium tuberculosis and other pathogens. Results indicated that it achieved over 90% inhibition in certain strains .
| Compound | % Inhibition (at 20 µg/mL) |
|---|---|
| This compound | >90% |
| Control (Metronidazole) | 70% |
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on Vero cells. The Selectivity Index (SI) was calculated to determine the therapeutic window of the compound. The findings demonstrated a favorable SI, indicating that the compound could selectively target cancer cells while minimizing toxicity to normal cells.
| Cell Line | CC50 (µM) | TB IC90 (µM) | Selectivity Index |
|---|---|---|---|
| Vero | 50 | 10 | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions between amine derivatives and activated thiophene precursors. For example, palladium-catalyzed cross-coupling (e.g., using Pd₂(dba)₃ with (R)-BINAP ligands) has been effective for similar ethoxyphenyl-containing analogs. Optimize yields by controlling reaction temperature (80–120°C), solvent selection (e.g., toluene or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization in ethyl acetate is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and the dihydrothiophene-dioxo moiety (δ ~3.2–4.0 ppm for CH₂ groups).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- UV-Vis Spectroscopy : Identify λmax absorption bands (e.g., ~250–280 nm for conjugated systems) .
Q. What are the primary biological activities reported for This compound or structurally related compounds?
- Findings : Derivatives of N-(4-ethoxyphenyl) have demonstrated antibacterial and anti-inflammatory activities in preliminary screens. For example, analogs isolated from Gnaphalium polycaulon showed inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) and reduced TNF-α production in macrophages by 40–60% at 10 µM .
Advanced Research Questions
Q. What strategies are effective in elucidating the metabolic pathways and potential toxicity of this compound?
- Methodology : Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. Monitor metabolites via LC-MS/MS, focusing on dealkylation (e.g., ethoxy → hydroxy) or sulfone reduction. For toxicity, assess renal cytotoxicity in proximal tubule cells (e.g., HK-2 line) and screen for reactive metabolites (e.g., 4-ethoxyaniline derivatives) linked to oxidative stress .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Recommendations :
- Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for solvent effects (e.g., DMSO ≤0.1%).
- Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via HPLC.
- Batch Variability : Compare results across synthesized batches with ≥98% purity (HPLC) .
Q. What computational methods are suitable for predicting receptor interactions and structure-activity relationships (SAR)?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like CXCR3 (linked to inflammation) or bacterial enzymes (e.g., dihydrofolate reductase).
- MD Simulations : Assess conformational stability of the dioxo-thiophene ring in aqueous environments (GROMACS/AMBER).
- SAR Studies : Modify substituents (e.g., ethoxy → methoxy) and correlate with activity changes .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodology : Screen solvents (e.g., ethanol/water mixtures) and temperatures (4–25°C) to induce slow evaporation. For salts or co-crystals, test counterions (e.g., HCl, sodium tartrate) and analyze crystal packing via Mercury software. Polymorph identification requires differential scanning calorimetry (DSC) and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
